4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-8-6(9(12,13)14)3-5(1-2-15)4-7(8)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHBBSWOXUUPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189666 | |
| Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-62-2 | |
| Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The precursor, 4-chloro-3-fluoro-5-(trifluoromethyl)benzyl chloride, is typically synthesized via halogenation and trifluoromethylation of the corresponding aromatic compound.
- A patented method describes the fluorination of trichloromethyl-substituted aromatic intermediates using hydrogen fluoride in the presence of catalysts such as antimony or phosphorus fluorides to selectively introduce trifluoromethyl groups and fluorine atoms on the aromatic ring.
Nucleophilic Substitution with Alkali Metal Cyanide
- The key step for acetonitrile formation involves treating the benzyl chloride precursor with alkali metal cyanides, preferably sodium cyanide, in aqueous or polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Phase-transfer catalysts, such as quaternary ammonium salts (e.g., methyl tricapryl ammonium chloride or dodecyl trimethyl ammonium chloride), are often employed to enhance the nucleophilic substitution efficiency by facilitating cyanide ion transfer into the organic phase.
- Typical reaction conditions involve heating the mixture to approximately 75°C for 2–3 hours under stirring to ensure complete conversion.
Alternative Synthetic Approaches
- Some methods involve direct coupling reactions or substitution reactions on phenyl carbamate derivatives using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions around 65°C in acetonitrile solvent. These routes are often used for derivatives related to the title compound.
- Continuous flow reactors have been explored industrially to improve reaction control, yield, and scalability, allowing precise management of temperature, pressure, and reactant feed rates.
Reaction Conditions and Optimization
Purification and Characterization
- The crude product is typically quenched with water, extracted, and purified by recrystallization from organic solvents such as toluene, methanol, or isopropanol.
- Chromatographic techniques using silica gel and solvent gradients (ethyl acetate/hexane) are also employed to ensure high purity.
- Analytical methods for characterization include nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm structure and assess purity.
Research Findings and Industrial Relevance
- The trifluoromethyl and halogen substituents significantly influence the reactivity and stability of the compound, making the nucleophilic substitution step sensitive to reaction conditions.
- Phase-transfer catalysis has been demonstrated to improve yields and reduce reaction times.
- Continuous flow synthesis offers advantages in scale-up and reproducibility, critical for industrial production of this intermediate for pharmaceutical applications.
- The compound serves as a versatile intermediate for further functionalization, including oxidation to carboxylic acids or reduction to amines, expanding its utility in drug development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: The compound can be reduced to remove halogens, resulting in simpler derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketones
Reduction: Phenylacetonitrile derivatives
Substitution: Hydroxy- or amino-substituted phenylacetonitriles
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is used as a probe to study enzyme mechanisms and protein interactions. Its fluorine atoms can be used to label biomolecules for imaging and tracking.
Medicine: This compound has potential applications in drug discovery and development. Its structural features make it suitable for creating pharmaceuticals with enhanced stability and bioactivity.
Industry: In the industrial sector, it is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism by which 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent patterns and electronic properties of related phenylacetonitriles:
Key Findings :
- Substituent Position : The target compound’s 3-fluoro and 4-chloro groups create a sterically congested environment compared to analogs like 2-Chloro-5-(trifluoromethyl)phenylacetonitrile, which lacks the 3-fluoro substituent .
- Electron-Withdrawing Effects : The trifluoromethyl group at position 5 amplifies electron withdrawal, making the compound more reactive in SNAr reactions than 3-(Trifluoromethyl)phenylacetonitrile .
- Lipophilicity : 4-(Trifluoromethoxy)phenylacetonitrile exhibits higher lipophilicity due to the OCF₃ group, whereas the target compound’s Cl/F/CF₃ combination balances polarity and reactivity .
Biological Activity
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H4ClF4N
- Molecular Weight : 241.58 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of multiple fluorine atoms enhances its lipophilicity and binding affinity, making it a potent candidate for inhibiting specific biological processes.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting the growth of several cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic effects against human leukemia cells, with IC50 values indicating strong antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 0.56 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 1.2 | Inhibition of tubulin polymerization |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation and survival.
Case Studies
-
Study on Antiproliferative Effects :
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment . -
Mechanistic Insights into Enzyme Interaction :
Research focusing on enzyme interactions revealed that the compound binds to specific active sites on target enzymes, leading to conformational changes that inhibit their activity. Molecular docking studies indicated favorable binding energies, supporting its role as an effective inhibitor .
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antiproliferative | 0.56 |
| CA-4 (Combretastatin A-4) | Anticancer | 1.0 |
| Other fluorinated derivatives | Varies; generally lower potency | >1.0 |
Q & A
Basic: How can the synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile be optimized for regioselectivity?
Methodological Answer:
The synthesis typically involves halogenation and trifluoromethylation steps. To optimize regioselectivity:
- Use directing groups (e.g., nitro or methoxy) during electrophilic substitution to position substituents correctly .
- Employ Ullmann coupling or Friedel-Crafts alkylation with catalytic CuI or Pd-based systems to enhance trifluoromethyl group attachment .
- Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. For example, polar aprotic solvents like DMF improve trifluoromethylation efficiency .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- GC/MS : Validates purity and molecular ion peaks (e.g., [M] at m/z 219–220) .
- IR Spectroscopy : Confirms nitrile group via C≡N stretch (~2250 cm) .
Advanced: How can computational models predict interactions between this compound and biological targets?
Methodological Answer:
- Perform density functional theory (DFT) to map electron-deficient regions (e.g., trifluoromethyl, nitrile) for potential binding .
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with enzymes like cytochrome P450 or kinases. Prioritize targets based on structural analogs (e.g., 3,4,5-trifluorophenylacetonitrile’s enzyme inhibition) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How should researchers resolve contradictory data on substitution patterns in related compounds?
Methodological Answer:
- Cross-reference X-ray crystallography (if available) with HPLC retention times to confirm positional isomers .
- Compare NMR chemical shifts with PubChem or DSSTox databases (e.g., DSSTox ID DTXSID70599774 for chloro-fluoro-trifluoromethyl analogs) .
- Replicate synthesis under standardized conditions to isolate intermediates and identify misassignments .
Basic: How do solvent choices influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMSO, DMF): Stabilize transition states in SNAr reactions, enhancing nitrile group reactivity .
- Low-polarity solvents (e.g., toluene): Favor radical pathways for trifluoromethyl group retention .
- Protic solvents (e.g., ethanol): Risk hydrolysis of nitrile to amide; avoid unless intentional .
Advanced: What strategies are recommended for synthesizing derivatives with enhanced bioactivity?
Methodological Answer:
- Cross-coupling reactions : Use Suzuki-Miyaura to introduce heterocycles (e.g., pyridine) at the phenyl ring .
- Nitrile derivatization : Convert nitrile to tetrazole (via [2+3] cycloaddition) or primary amine (via hydrogenation) for improved solubility .
- Fluorine scanning : Replace chloro with bromo or iodo to study halogen-bonding effects on target affinity .
Basic: What factors affect the thermal stability of this compound during storage?
Methodological Answer:
- Electron-withdrawing groups (Cl, F, CF) increase stability but may induce crystallization. Store at 0–6°C under inert gas .
- Avoid exposure to moisture (hygroscopic nitrile degradation) and UV light (radical formation) .
- Use TGA/DSC to determine decomposition thresholds (>150°C typical for arylacetonitriles) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for agrochemical applications?
Methodological Answer:
- Compare logP values (calculated via ChemAxon) to optimize lipophilicity for plant membrane penetration .
- Introduce sulfonyl or carbamate groups to enhance herbicidal activity, as seen in analogs like 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile .
- Test in vitro inhibition of acetolactate synthase (ALS), a common agrochemical target .
Basic: What are best practices for quantifying this compound in complex mixtures?
Methodological Answer:
- GC/MS-SIM : Use selective ion monitoring (e.g., m/z 219 for quantification, m/z 220 for confirmation) with internal standards (e.g., deuterated analogs) .
- HPLC-UV : Optimize C18 columns with acetonitrile/water gradients; detect at 210–230 nm (nitrile absorption) .
- Validate methods via spike-recovery tests (≥90% recovery in spiked matrices) .
Advanced: How do steric and electronic effects of substituents influence reaction pathways?
Methodological Answer:
- Steric effects : The 3-fluoro and 5-CF groups hinder electrophilic attack at the para position, favoring meta substitution in further reactions .
- Electronic effects : The electron-withdrawing CF group deactivates the ring, directing nucleophiles to less substituted positions. Use Hammett constants (σ for CF = 0.43) to predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
